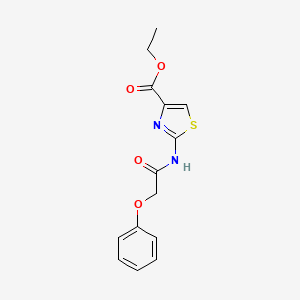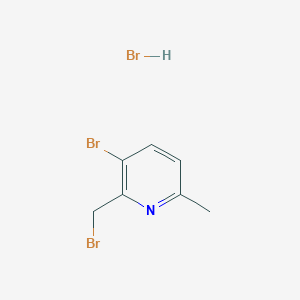
3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine atoms attached to the pyridine ring and a methyl group. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide typically involves the bromination of 2-(bromomethyl)-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dehalogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are typical.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridine derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methyl group on the pyridine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-methylpyridine
- 2-Bromo-3-(bromomethyl)pyridine
Uniqueness
3-Bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide is unique due to the specific positioning of the bromine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
IUPAC Name |
3-bromo-2-(bromomethyl)-6-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5-2-3-6(9)7(4-8)10-5;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXAXUCBJLUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2479162.png)

![1-(3-fluoro-2-methylphenyl)-N-[1-(4-fluorophenyl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479166.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)
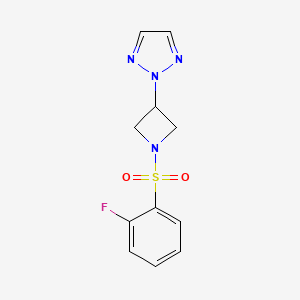
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)
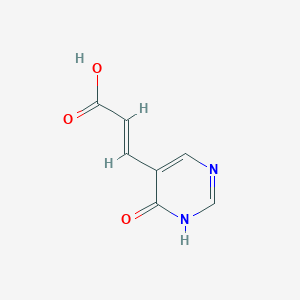
![N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2479174.png)
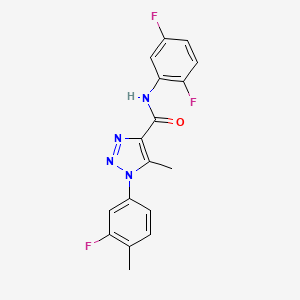
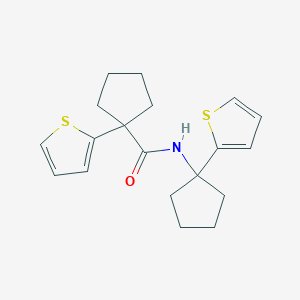
![(E)-N-[2-[1-[(4-Chlorophenyl)methyl]imidazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2479180.png)
![2-Chloro-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2479182.png)
